molecular formula C8H17N3O2S2 B11609691 2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide

2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide

Cat. No.: B11609691
M. Wt: 251.4 g/mol
InChI Key: GMULNAYGEDNCML-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is an organic compound with a complex structure It contains a hydrazinecarbothioamide group, a dioxidotetrahydrothiophenyl group, and several methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide typically involves multiple steps. One common method includes the reaction of 2,2-dimethylhydrazinecarbothioamide with a suitable precursor of the dioxidotetrahydrothiophenyl group under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different hydrazine derivatives.

Scientific Research Applications

2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a tool for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological effects. The compound may modulate these targets through binding or chemical modification, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethylhydrazinecarbothioamide: A simpler analog without the dioxidotetrahydrothiophenyl group.

    N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide: Lacks the 2,2-dimethyl substitution.

Uniqueness

2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H17N3O2S2

Molecular Weight

251.4 g/mol

IUPAC Name

1-(dimethylamino)-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea

InChI

InChI=1S/C8H17N3O2S2/c1-8(4-5-15(12,13)6-8)9-7(14)10-11(2)3/h4-6H2,1-3H3,(H2,9,10,14)

InChI Key

GMULNAYGEDNCML-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=S)NN(C)C

solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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